2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde
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Overview
Description
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with cyclopropylmethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: 2-[Cyclopropyl(methyl)amino]pyridine-3-carboxylic acid.
Reduction: 2-[Cyclopropyl(methyl)amino]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The cyclopropyl and methylamino groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde can be compared with other pyridine derivatives:
2-Aminopyridine-3-carbaldehyde: Similar structure but with an amino group instead of the cyclopropyl(methyl)amino group.
2-Chloropyridine-3-carbaldehyde: Contains a chlorine atom instead of the cyclopropyl(methyl)amino group.
2-Methylpyridine-3-carbaldehyde: Contains a methyl group instead of the cyclopropyl(methyl)amino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[cyclopropyl(methyl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c1-12(9-4-5-9)10-8(7-13)3-2-6-11-10/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
IIPZAFVWHQJXAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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